4-[5-({[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID
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Overview
Description
4-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID is a complex organic compound that features a unique structure combining a benzothieno-pyrimidine core with a furyl-benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno-pyrimidine core, followed by the introduction of the furyl and benzoic acid groups. Key steps include:
Cyclization Reactions: Formation of the benzothieno-pyrimidine core through cyclization of appropriate precursors.
Condensation Reactions: Introduction of the furyl group via condensation reactions.
Functional Group Transformations: Conversion of intermediates to the final benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific moieties within the molecule.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-OXO-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-CARBOXYLIC ACID
- 3,6,6-TRIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID
Uniqueness
4-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID is unique due to its combination of a benzothieno-pyrimidine core with a furyl-benzoic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[5-[(E)-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)iminomethyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c26-21-19-16-3-1-2-4-18(16)30-20(19)23-12-25(21)24-11-15-9-10-17(29-15)13-5-7-14(8-6-13)22(27)28/h5-12H,1-4H2,(H,27,28)/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVBQFQMUZASQM-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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